C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine
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Overview
Description
[2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a methoxy-substituted naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable naphthalene derivative followed by amination. One common method includes the reaction of 2-methoxynaphthalene with a cyclopropyl halide under basic conditions to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using a suitable amine source and reducing agent .
Industrial Production Methods: Industrial production of [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine may involve large-scale cyclopropanation and amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine can undergo oxidation reactions, particularly at the methoxy and amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Formation of naphthoquinones and amine oxides.
Reduction: Formation of cyclopropylmethanamine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive compounds .
Medicine: In medicinal chemistry, [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can engage in covalent bonding with nucleophilic sites, while the methanamine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methylamine
- Cyclopropyl(2-methoxynaphthalen-1-yl)methanamine
Comparison: Compared to its analogs, [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine exhibits unique reactivity due to the presence of the methanamine group. This functional group enhances its ability to participate in a wider range of chemical reactions and interactions with biological targets. Additionally, the methoxy group on the naphthalene ring can influence the compound’s electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C15H17NO |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
[2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C15H17NO/c1-17-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(13)9-16/h2-7,11,13H,8-9,16H2,1H3 |
InChI Key |
VLAAANYQUSUYBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3CC3CN |
Origin of Product |
United States |
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